1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole is a complex organic compound that features a unique structure combining an indole, a phenylethyl group, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The indole and benzotriazole moieties allow the compound to form π-π stacking interactions and hydrogen bonds with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Shares the benzotriazole moiety but lacks the indole and phenylethyl groups.
Indole Derivatives: Compounds like indole-3-acetic acid share the indole structure but differ in other functional groups.
Phenylethylamines: Compounds like phenylethylamine share the phenylethyl group but lack the indole and benzotriazole moieties
Uniqueness
1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties. This unique structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
1-[1-(1-butylindol-2-yl)-2-phenylethyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-2-3-17-29-23-15-9-7-13-21(23)19-25(29)26(18-20-11-5-4-6-12-20)30-24-16-10-8-14-22(24)27-28-30/h4-16,19,26H,2-3,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXVQUGNBIWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C=C1C(CC3=CC=CC=C3)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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